JNJ 303

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

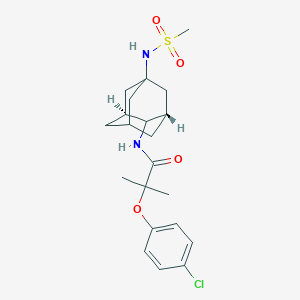

C21H29ClN2O4S |

|---|---|

Poids moléculaire |

441.0 g/mol |

Nom IUPAC |

2-(4-chlorophenoxy)-N-[(1S,3S)-5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide |

InChI |

InChI=1S/C21H29ClN2O4S/c1-20(2,28-17-6-4-16(22)5-7-17)19(25)23-18-14-8-13-9-15(18)12-21(10-13,11-14)24-29(3,26)27/h4-7,13-15,18,24H,8-12H2,1-3H3,(H,23,25)/t13?,14-,15-,18?,21?/m0/s1 |

Clé InChI |

OSGIRCJRKSAODN-IYYAYNBDSA-N |

SMILES isomérique |

CC(C)(C(=O)NC1[C@H]2CC3C[C@H]1CC(C2)(C3)NS(=O)(=O)C)OC4=CC=C(C=C4)Cl |

SMILES canonique |

CC(C)(C(=O)NC1C2CC3CC1CC(C3)(C2)NS(=O)(=O)C)OC4=CC=C(C=C4)Cl |

Origine du produit |

United States |

Foundational & Exploratory

What is the scientific name for JNJ 303?

An In-depth Technical Guide to JNJ Compounds: JNJ-39393406 and JNJ 303

This technical guide provides a comprehensive overview of two distinct compounds developed by Janssen Pharmaceutica: JNJ-39393406, a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, and this compound, a selective blocker of the Kv7.1 potassium channel. Due to the potential for ambiguity in the designation "this compound," this document addresses both molecules to ensure clarity for the scientific community.

Part 1: JNJ-39393406

Scientific Name: 3-[3-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-5-pyridin-4-yl-1,2,4-triazol-1-yl]-N,N-dimethylpropanamide[1]

Core Mechanism of Action

JNJ-39393406 is an experimental medication that functions as a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR)[1][2]. As a PAM, it enhances the receptor's response to its natural agonist, acetylcholine. Specifically, it has been shown to lower the agonist and nicotine threshold for activating the α7 nAChR by 10- to 20-fold and increase the maximum agonist response by 17- to 20-fold[1][3]. This compound exhibits high selectivity, as it does not act on the α4β2 or α3β4 nAChRs, the serotonin 5-HT3 receptor, or a panel of 62 other receptors and enzymes[1].

Quantitative Data Summary

| Parameter | Value | Receptor/Channel | Reference |

| Agonist Threshold Reduction | 10- to 20-fold | α7 nAChR | [1][3] |

| Maximum Agonist Response Increase | 17- to 20-fold | α7 nAChR | [1][3] |

Signaling Pathway

The binding of an agonist, such as acetylcholine, to the α7 nAChR, a ligand-gated ion channel, leads to its opening and a subsequent influx of cations, primarily Ca2+. This influx triggers various downstream signaling cascades. JNJ-39393406, as a PAM, binds to an allosteric site on the receptor, distinct from the agonist binding site. This binding event potentiates the receptor's conformational change upon agonist binding, leading to enhanced channel opening and a greater intracellular calcium concentration. This amplified signal can influence neurotransmitter release and modulate inflammatory processes[2][4].

Figure 1: Signaling pathway of JNJ-39393406 as a positive allosteric modulator of the α7 nAChR.

Experimental Protocols

Clinical Trial for Unipolar Depression (NCT02677207):

This was a Phase IIa, randomized, double-blind, placebo-controlled, add-on trial[3].

-

Participants: 71 patients diagnosed with unipolar depression[3].

-

Treatment Groups:

-

Duration: 2 weeks[3].

-

Primary Outcome Measures:

-

Analysis: Mixed models for repeated measures were used to compare the treatment groups[5].

Smoking Cessation Trials:

Two parallel, within-subject cross-over studies were conducted in healthy smokers and smokers with schizophrenia[6].

-

Participants: 36 healthy smokers (Study 1) and 62 smokers with schizophrenia (Study 2)[6].

-

Design: Each study consisted of two 3-week phases in a double-blind, counter-balanced design[6].

-

Treatment: JNJ-39393406 (100 mg b.i.d.) or placebo[6].

-

Protocol:

-

Primary Outcome Measures:

-

Secondary Outcome Measures:

Figure 2: Experimental workflow for the smoking cessation clinical trials of JNJ-39393406.

Part 2: this compound

Scientific Name: 2-(4-chlorophenoxy)-N-[5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide[7]

Core Mechanism of Action

This compound is a potent and selective blocker of the voltage-gated potassium channel Kv7.1, which is responsible for the slow delayed rectifier potassium current (IKs) in the heart[7][8]. The IKs current plays a crucial role in the repolarization of the cardiac action potential. By inhibiting this channel, this compound prolongs the QT interval[8].

Quantitative Data Summary

| Parameter | Value | Channel | Reference |

| IC50 | 64 nM | IKs (Kv7.1) | [8] |

| IC50 | 3.3 µM | INa (Sodium Current) | [9] |

| IC50 | >10 µM | ICa (Calcium Current) | [9] |

| IC50 | 11.1 µM | Ito (Transient Outward Current) | [9] |

| IC50 | 12.6 µM | IKr (Rapid Delayed Rectifier Current) | [9] |

Signaling Pathway

The cardiac action potential is a complex interplay of ion channel activities. During the repolarization phase, the opening of potassium channels, including Kv7.1, allows for the efflux of K+ ions, which brings the membrane potential back to its resting state. This compound directly blocks the pore of the Kv7.1 channel, thereby inhibiting the IKs current. This reduction in potassium efflux prolongs the duration of the action potential and, consequently, the QT interval on an electrocardiogram.

Figure 3: Mechanism of action of this compound as a Kv7.1 channel blocker.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not extensively available in the public domain. However, a general workflow for characterizing a selective ion channel blocker can be inferred.

In Vitro Patch-Clamp Electrophysiology:

-

Objective: To determine the potency and selectivity of this compound on various cardiac ion channels.

-

Cell Lines: Use of stable cell lines expressing the human ether-à-go-go-related gene (hERG) for IKr, SCN5A for INa, CACNA1c for ICa, and co-expression of KCNQ1 and KCNE1 for IKs.

-

Methodology:

-

Cells are cultured and prepared for whole-cell patch-clamp recordings.

-

A voltage-clamp protocol specific to each ion channel is applied to elicit the respective currents.

-

A baseline recording of the current is established.

-

Increasing concentrations of this compound are perfused over the cells.

-

The effect of each concentration on the current amplitude is measured.

-

Concentration-response curves are generated to calculate the IC50 value for each channel.

-

References

- 1. JNJ-39393406 - Wikipedia [en.wikipedia.org]

- 2. Physiologic Functions and Therapeutic Applications of α7 Nicotinic Acetylcholine Receptor in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medkoo.com [medkoo.com]

- 5. The effects of JNJ-39393406 a positive allosteric nicotine modulator on mood and cognition in patients with unipolar depression: A double-blind, add-on, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Initial Cross-Over Test of A Positive Allosteric Modulator of Alpha-7 Nicotinic Receptors to Aid Cessation in Smokers With Or Without Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. JNJ303 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. selleckchem.com [selleckchem.com]

- 9. JNJ303| CAS 878489-28-2|DC Chemicals [dcchemicals.com]

An In-depth Technical Guide to JNJ-303: A Selective IKs Potassium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

The slowly activating delayed rectifier potassium current (IKs) plays a critical role in the repolarization of the cardiac action potential, particularly during sympathetic stimulation. Its dysfunction is implicated in cardiac arrhythmias, making it a key target for therapeutic intervention. JNJ-303 is a potent and selective blocker of the IKs potassium channel, which is formed by the co-assembly of the KCNQ1 (α-subunit) and KCNE1 (β-subunit) proteins.[1] This technical guide provides a comprehensive overview of JNJ-303, including its mechanism of action, electrophysiological effects, and the signaling pathways it influences. Detailed experimental protocols for its characterization and quantitative data on its activity are presented to facilitate further research and development in the field of cardiac electrophysiology and antiarrhythmic drug discovery.

Introduction to the IKs Potassium Channel

The cardiac action potential is a complex interplay of ion currents that govern the heart's electrical activity and contractility.[1] The repolarization phase, specifically phase 3, is primarily driven by the outward flow of potassium ions through various channels.[1] Among these, the IKs current is a crucial component, contributing to the termination of the action potential plateau and thereby determining the action potential duration (APD) and the QT interval on an electrocardiogram (ECG).[1]

The IKs channel is a voltage-gated potassium channel composed of four KCNQ1 alpha subunits, which form the pore, and an auxiliary beta subunit, KCNE1.[1] The association with KCNE1 dramatically alters the gating kinetics of the KCNQ1 channel, resulting in the characteristic slow activation of the IKs current.[1]

The physiological importance of IKs is underscored during states of increased heart rate, such as exercise or stress, which are mediated by the sympathetic nervous system. Beta-adrenergic stimulation leads to an increase in IKs current, which helps to shorten the APD and maintain a stable heart rhythm at faster rates.[2]

JNJ-303: A Potent and Selective IKs Blocker

JNJ-303 is a small molecule inhibitor that exhibits high potency and selectivity for the IKs channel. Its primary mechanism of action is the direct blockade of the IKs current.

Mechanism of Action

JNJ-303 acts as a potent blocker of the voltage-dependent IKs channel encoded by KCNQ1/KCNE1.[3] Studies have suggested that the binding site for JNJ-303 is located within the pore region and the S6 transmembrane segment of the KCNQ1/KCNE1 channel complex.[4] By binding to this site, JNJ-303 obstructs the flow of potassium ions through the channel, thereby inhibiting the IKs current. This inhibition of repolarizing current leads to a prolongation of the cardiac action potential duration.[5]

Electrophysiological Effects

The primary electrophysiological consequence of IKs blockade by JNJ-303 is the prolongation of the cardiac action potential. This effect is manifested as a lengthening of the QT interval on the surface ECG.[5][6] In preclinical models, JNJ-303 has been shown to induce significant QT prolongation and, at higher concentrations or under specific conditions, can lead to proarrhythmic events such as Torsades de Pointes (TdP).[5][6]

Quantitative Data

The following tables summarize the key quantitative data regarding the potency, selectivity, and in vivo effects of JNJ-303.

Table 1: In Vitro Potency and Selectivity of JNJ-303 [3][5][7]

| Ion Channel | Target Current | IC50 Value |

| KCNQ1/KCNE1 | IKs | 64 nM |

| NaV1.5 | INa | 3.3 µM |

| CaV1.2 | ICa | >10 µM |

| KCNA4/KCNA10 | Ito | 11.1 µM |

| hERG | IKr | 12.6 µM |

Table 2: In Vivo Electrophysiological Effects of JNJ-303 in a Canine Model [6][8]

| Parameter | Baseline | After JNJ-303 (0.63 mg/kg/10min i.v.) | P-value |

| QTc Interval (ms) | 477 ± 53 | 565 ± 14 | < 0.02 |

| Arrhythmia Score (AS) | 1.0 ± 0 | 7.1 ± 6.5 | - |

| LVdP/dtmax (mmHg/s) with Ouabain | 1725 ± 273 | 4147 ± 611 | < 0.01 |

| TdP Arrhythmias with Ouabain (dogs) | 0/6 | 4/6 | - |

| Arrhythmia Score with Ouabain | 1.0 ± 0 | 20.2 ± 19.0 | < 0.05 |

Signaling Pathways

The activity of the IKs channel is dynamically regulated by intracellular signaling pathways, most notably the β-adrenergic signaling cascade. Understanding this pathway is crucial for contextualizing the effects of IKs blockers like JNJ-303.

β-Adrenergic Regulation of IKs

During sympathetic stimulation, catecholamines such as norepinephrine and epinephrine bind to β-adrenergic receptors on the surface of cardiomyocytes.[9] This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[9] cAMP activates Protein Kinase A (PKA), which then phosphorylates specific serine residues on the KCNQ1 subunit of the IKs channel.[2][10] PKA-mediated phosphorylation enhances the IKs current, leading to a shortening of the action potential duration, which is a key mechanism for adapting to increased heart rates.[2]

Impact of JNJ-303 on Signaling

By blocking the IKs channel, JNJ-303 effectively counteracts the repolarizing effects of β-adrenergic stimulation. This is particularly relevant in conditions of high sympathetic tone, where the heart relies on an enhanced IKs current to shorten the APD. The presence of an IKs blocker like JNJ-303 can unmask the QT-prolonging effects of catecholamines, potentially increasing the risk of arrhythmias.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of JNJ-303 on the IKs potassium channel.

Whole-Cell Patch Clamp Electrophysiology

This protocol is designed to measure the effect of JNJ-303 on IKs currents in isolated cardiomyocytes or heterologous expression systems (e.g., CHO or HEK cells) expressing KCNQ1/KCNE1.

Materials:

-

Patch-clamp amplifier and data acquisition system

-

Inverted microscope

-

Micromanipulator

-

Borosilicate glass capillaries for patch pipettes

-

Cell culture of cardiomyocytes or transfected cells

-

External solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Internal solution (in mM): 130 K-aspartate, 10 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH 7.2 with KOH)

-

JNJ-303 stock solution (in DMSO) and final dilutions in external solution

Procedure:

-

Prepare cells for recording by plating them on glass coverslips.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

-

Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution.

-

Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal (>1 GΩ) by applying gentle suction.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Allow the cell to dialyze with the internal solution for 5-10 minutes.

-

Apply a voltage-clamp protocol to elicit and measure IKs currents. A typical protocol consists of a holding potential of -80 mV, followed by depolarizing steps to various test potentials (e.g., from -40 mV to +60 mV in 20 mV increments) for 2-5 seconds to activate IKs, and then a repolarizing step to -40 mV to record the tail current.

-

Record baseline IKs currents.

-

Perfuse the cell with the external solution containing the desired concentration of JNJ-303 for 5-10 minutes.

-

Repeat the voltage-clamp protocol to record IKs currents in the presence of JNJ-303.

-

Wash out the drug with the external solution and record the recovery of the current.

-

Analyze the data by measuring the peak tail current amplitude at -40 mV before and after drug application to determine the percentage of block. Construct a concentration-response curve to calculate the IC50 value.

Optical Mapping of Cardiac Action Potentials

This protocol is used to assess the effect of JNJ-303 on action potential duration and propagation in intact cardiac tissue preparations (e.g., Langendorff-perfused hearts).

Materials:

-

Langendorff perfusion system

-

High-speed, high-resolution camera (e.g., CMOS or CCD)

-

Light source for fluorescence excitation (e.g., LED or laser)

-

Optical filters for excitation and emission

-

Voltage-sensitive dye (e.g., di-4-ANEPPS)

-

Excitation-contraction uncoupler (e.g., blebbistatin)

-

Data acquisition and analysis software

-

Isolated heart from a suitable animal model (e.g., rabbit, guinea pig)

-

Krebs-Henseleit solution

-

JNJ-303 stock solution

Procedure:

-

Isolate the heart and cannulate the aorta for Langendorff perfusion with oxygenated Krebs-Henseleit solution at 37°C.

-

Allow the heart to stabilize for 20-30 minutes.

-

Load the heart with the voltage-sensitive dye by perfusing it through the system.

-

Perfuse with an excitation-contraction uncoupler to minimize motion artifacts.

-

Position the heart in front of the camera and focus the image.

-

Pace the heart at a constant cycle length using a stimulation electrode.

-

Record baseline optical action potentials.

-

Introduce JNJ-303 into the perfusate at the desired concentration.

-

After a steady-state effect is reached, record optical action potentials in the presence of the drug.

-

Analyze the recorded data to determine the action potential duration at different levels of repolarization (e.g., APD50, APD90).

-

Compare the APD before and after JNJ-303 application to quantify the drug-induced prolongation.

-

Construct activation maps to assess any changes in conduction velocity.

Conclusion

JNJ-303 is a valuable pharmacological tool for studying the role of the IKs potassium channel in cardiac electrophysiology. Its high potency and selectivity make it an ideal probe for dissecting the contribution of IKs to the cardiac action potential and for investigating the mechanisms of cardiac arrhythmias. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working in this area. Further investigation into the therapeutic potential and safety profile of selective IKs blockers like JNJ-303 is warranted to explore their utility in the management of cardiac rhythm disorders.

References

- 1. Insights into Cardiac IKs (KCNQ1/KCNE1) Channels Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. selleckchem.com [selleckchem.com]

- 4. blackwellpublishing.com [blackwellpublishing.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. IKs inhibitor JNJ303 prolongs the QT interval and perpetuates arrhythmia when combined with enhanced inotropy in the CAVB dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rndsystems.com [rndsystems.com]

- 8. dspace.library.uu.nl [dspace.library.uu.nl]

- 9. researchgate.net [researchgate.net]

- 10. IKs response to protein kinase A-dependent KCNQ1 phosphorylation requires direct interaction with microtubules - PMC [pmc.ncbi.nlm.nih.gov]

JNJ-39393404 (JNJ 303): An In-Depth Technical Guide on its Role in Cardiac Action Potential Repolarization

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-39393404, also referred to as JNJ 303 in cardiac electrophysiology literature, is a potent and selective inhibitor of the slow component of the delayed rectifier potassium current (IKs). The IKs current plays a crucial role in the repolarization of the cardiac action potential, particularly in adapting the action potential duration (APD) to changes in heart rate. Inhibition of IKs can lead to a prolongation of the APD, which is reflected as a prolongation of the QT interval on the electrocardiogram (ECG). This property makes IKs inhibitors a subject of interest in cardiovascular research, both for their potential therapeutic applications and for their proarrhythmic risks. This guide provides a comprehensive overview of the role of this compound in cardiac action potential repolarization, summarizing key preclinical findings, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action: IKs Inhibition

The cardiac action potential is a complex interplay of ion currents flowing through various channels. Phase 3 of the action potential, the repolarization phase, is primarily driven by the efflux of potassium ions. The delayed rectifier potassium current (IK) is a major contributor to this phase and is composed of a rapid component (IKr) and a slow component (IKs). This compound selectively blocks the IKs current.[1][2] This targeted action allows for the specific investigation of the role of IKs in cardiac electrophysiology. Binding profile assays have indicated that this compound has minimal or no effect on other ion channels involved in ventricular repolarization, highlighting its specificity as a research tool and potential therapeutic agent.[1]

Quantitative Data on Electrophysiological Effects

Preclinical studies have quantified the effects of this compound on cardiac repolarization and arrhythmogenesis. The following tables summarize key findings from studies in a canine model with complete atrioventricular block (CAVB), a model known to be susceptible to Torsade de Pointes (TdP) arrhythmias.

Table 1: Effect of this compound on QTc Interval in the Anesthetized CAVB Dog Model

| Treatment | Dose | Baseline QTc (ms) | Post-treatment QTc (ms) | Change in QTc (ms) | P-value |

| This compound | 0.63 mg/kg/10min i.v. | 477 ± 53 | 565 ± 14 | +88 | < 0.02 |

| Dofetilide (IKr inhibitor) | Standardized | - | - | Similar to this compound | - |

Data from a study in dofetilide-inducible CAVB dogs (n=4).[2] QTc prolongation by this compound was comparable to that induced by the standardized IKr inhibitor dofetilide.

Table 2: Proarrhythmic Effects of this compound Alone and in Combination in the Anesthetized CAVB Dog Model

| Condition | Arrhythmia Score (AS) - Baseline | Arrhythmia Score (AS) - Post-treatment | Incidence of TdP Arrhythmias | P-value (for AS change) |

| This compound alone | 1.0 ± 0 | 7.1 ± 6.5 | 0/4 dogs | - |

| This compound + Ouabain (enhanced inotropy) | 1.0 ± 0 | 20.2 ± 19.0 | 4/6 dogs | < 0.05 |

| Anesthesia washout period (post this compound) | 1.1 ± 0.3 | 9.2 ± 11.2 | 4/10 dogs | - |

Arrhythmia Score (AS) is a semi-quantitative measure of arrhythmia severity.[2] These results indicate that while this compound alone prolongs the QTc interval and can trigger some ectopic activity, the induction of more severe TdP arrhythmias requires additional proarrhythmic factors such as increased inotropy.[1][2]

Table 3: Effect of this compound on Action Potential Duration (APD) in Human Ventricular Preparations

| Condition | Effect on APD |

| This compound alone | No significant increase in APD |

| This compound + Isoprenaline (β-adrenergic stimulation) | Significant increase in APD |

Findings from optical mapping studies on human left ventricular wedges (n=18).[3] This highlights the critical role of the sympathetic nervous system in modulating the effects of IKs inhibition.

Experimental Protocols

The understanding of this compound's cardiac effects has been derived from specific and detailed experimental models.

Anesthetized Chronic Atrioventricular Block (CAVB) Dog Model

This in-vivo model is highly valued for its sensitivity in detecting proarrhythmic potential.

-

Animal Preparation: Beagle dogs are subjected to a surgically induced complete atrioventricular block. This leads to electrical remodeling of the heart, making it more susceptible to drug-induced arrhythmias.

-

Drug Administration: this compound is administered intravenously at a dose of 0.63 mg/kg over 10 minutes. In some experiments, this is followed by an intravenous administration of ouabain (0.045 mg/kg over 1 minute) to induce a state of enhanced inotropy.

-

Data Acquisition: Continuous ECG monitoring is performed to measure the QT interval (corrected for heart rate, QTc) and to score arrhythmias. Left ventricular pressure is also measured to assess contractility (LVdP/dtmax).[2]

Human Ventricular Wedge Preparation with Optical Mapping

This ex-vivo model allows for the detailed study of transmural electrophysiology in human cardiac tissue.

-

Tissue Preparation: Wedges of human left ventricular tissue, obtained from donor hearts, are cannulated and perfused.

-

Optical Mapping: The preparation is stained with a voltage-sensitive dye. High-resolution optical mapping is then used to record action potentials simultaneously from the epicardial, endocardial, and mid-myocardial layers.

-

Pharmacological Interventions: The tissue is exposed to this compound and the IKr blocker E-4031, both in the absence and presence of the β-adrenergic agonist isoprenaline (ISO), to study their effects on action potential duration (APD) across the ventricular wall.[3]

Mandatory Visualizations

Cardiac Action Potential and the Role of IKs

Caption: Role of IKs in the cardiac action potential and the inhibitory action of this compound.

Experimental Workflow for the CAVB Dog Study

Caption: Workflow of the in-vivo study of this compound in the anesthetized CAVB dog model.

β-Adrenergic Stimulation and IKs Modulation

Caption: Interaction of β-adrenergic signaling with the IKs channel and the effect of this compound.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of the IKs current in cardiac action potential repolarization. Preclinical data demonstrates that its inhibition of IKs leads to a significant prolongation of the QTc interval. However, the arrhythmogenic potential of this compound appears to be more pronounced in the presence of additional risk factors, such as enhanced inotropy or β-adrenergic stimulation. This underscores the complex interplay of factors that contribute to cardiac safety. The experimental models described, including the anesthetized CAVB dog and human ventricular wedge preparations, are critical for assessing the electrophysiological effects of IKs inhibitors and for translating these findings to potential clinical implications. Further research is warranted to fully understand the therapeutic and proarrhythmic balance of targeting the IKs current in various cardiac conditions.

References

- 1. dspace.library.uu.nl [dspace.library.uu.nl]

- 2. IKs inhibitor JNJ303 prolongs the QT interval and perpetuates arrhythmia when combined with enhanced inotropy in the CAVB dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. β-adrenergic stimulation augments transmural dispersion of repolarization via modulation of delayed rectifier currents IKs and IKr in the human ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of JNJ-38877605: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-38877605 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase. Developed by Johnson & Johnson, it showed promising anti-tumor activity in preclinical models, targeting a key pathway in cancer cell proliferation, survival, and metastasis. However, its clinical development was halted in Phase I due to unforeseen, species-specific renal toxicity. This technical guide provides an in-depth overview of the discovery, preclinical and clinical development, and the ultimate discontinuation of JNJ-38877605. It details the experimental protocols, quantitative data, and the underlying biological pathways, offering valuable insights for researchers in the field of oncology drug development.

Introduction

The c-Met receptor tyrosine kinase, also known as the hepatocyte growth factor (HGF) receptor, is a well-validated target in oncology.[1] Its aberrant activation, through mutation, amplification, or overexpression, is implicated in the pathogenesis and progression of numerous human cancers.[1] JNJ-38877605 was designed as a selective inhibitor of c-Met to therapeutically target this pathway.

Discovery and Medicinal Chemistry

JNJ-38877605, a quinoline derivative, was the result of extensive structure-based drug design efforts aimed at identifying a potent and selective c-Met inhibitor.[2][3] The core scaffold was optimized to achieve high affinity for the ATP-binding pocket of the c-Met kinase.

Mechanism of Action

JNJ-38877605 is an ATP-competitive inhibitor of c-Met kinase.[4][5] By binding to the ATP-binding site, it prevents the phosphorylation and subsequent activation of the receptor, thereby inhibiting downstream signaling pathways involved in cell growth, survival, and invasion.

Signaling Pathway

The c-Met signaling pathway is initiated by the binding of its ligand, HGF. This leads to receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. These phosphorylated residues serve as docking sites for various signaling proteins, activating multiple downstream cascades, including the RAS/MAPK and PI3K/AKT pathways. JNJ-38877605 blocks the initial autophosphorylation step, effectively shutting down these downstream signals.

Caption: The c-Met signaling pathway and the inhibitory action of JNJ-38877605.

Preclinical Development

In Vitro Potency and Selectivity

JNJ-38877605 demonstrated potent inhibition of the c-Met kinase with a high degree of selectivity.

| Parameter | Value | Reference |

| c-Met IC50 | 4 nM | [4][5] |

| Selectivity | >600-fold vs. a panel of >200 other kinases | [4] |

Cellular Activity

In cell-based assays, JNJ-38877605 effectively inhibited HGF-stimulated and constitutively activated c-Met phosphorylation. This led to the inhibition of various cancer cell phenotypes.

| Cell Line | Effect of JNJ-38877605 (500 nM) | Reference |

| EBC1, GTL16, NCI-H1993, MKN45 | Significant reduction in Met and RON phosphorylation | [4] |

| GTL16 | Modulation of IL-8, GROα, uPAR, and IL-6 secretion | [4] |

In Vivo Efficacy

JNJ-38877605 showed significant anti-tumor activity in various mouse xenograft models.

| Animal Model | Dosing | Key Findings | Reference |

| GTL16 xenograft | 40 mg/kg/day, p.o. for 72 hours | Decreased plasma levels of human IL-8 and GROα | [4] |

| GTL16 xenograft | 40 mg/kg/day, p.o. | Reduced blood concentrations of uPAR by >50% | [4] |

Preclinical Pharmacokinetics

JNJ-38877605 exhibited favorable pharmacokinetic properties in preclinical species.

| Species | Bioavailability | Reference |

| Rat, Dog | Favorable | [6] |

Clinical Development

Phase I Clinical Trial

A Phase I, open-label, dose-escalation study (NCT00651365) was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of orally administered JNJ-38877605 in patients with advanced solid tumors.[4][7]

Unforeseen Renal Toxicity

The trial was terminated prematurely due to recurrent renal toxicity observed in virtually all patients, even at sub-therapeutic doses.[6][7][8] This was unexpected, as no renal toxicity had been observed in preclinical toxicology studies in rats and dogs.[6][7][8]

The Role of Aldehyde Oxidase in Toxicity

Subsequent investigations revealed that the renal toxicity was due to the formation of insoluble metabolites of JNJ-38877605.[6][7] The primary enzyme responsible for this metabolic pathway was identified as aldehyde oxidase (AO).

Species-Specific Metabolism

Crucially, the activity of aldehyde oxidase varies significantly between species. Humans and rabbits have high levels of AO activity, while rats and dogs, the species used in the initial preclinical toxicology studies, have low to negligible levels.[6][8] This difference in AO activity explains the lack of toxicity in the preclinical models and the unexpected adverse events in humans. Additional studies in rabbits replicated the renal toxicity observed in humans, confirming the role of species-specific metabolism.[6][7][8]

Caption: Species-specific metabolism of JNJ-38877605 by aldehyde oxidase.

Experimental Protocols

In Vitro Kinase Assay

The inhibitory activity of JNJ-38877605 against c-Met was determined using a standard in vitro kinase assay. The assay measures the phosphorylation of a substrate peptide by the c-Met kinase in the presence of ATP. The IC50 value was calculated from the dose-response curve of JNJ-38877605.

Cell Proliferation Assay

The effect of JNJ-38877605 on the proliferation of cancer cell lines was assessed using a colorimetric assay, such as the MTT or SRB assay. Cells were seeded in 96-well plates and treated with increasing concentrations of the compound. After a defined incubation period, cell viability was measured, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) was determined.

Western Blot Analysis

To assess the inhibition of c-Met phosphorylation in cells, Western blot analysis was performed. Cells were treated with JNJ-38877605, followed by stimulation with HGF where appropriate. Cell lysates were then prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated c-Met and total c-Met.

Animal Xenograft Studies

Female immunodeficient mice (e.g., nu/nu) were subcutaneously inoculated with human cancer cells (e.g., GTL16). Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. JNJ-38877605 was administered orally at specified doses and schedules. Tumor volume was measured regularly, and at the end of the study, tumors were excised for further analysis.

Conclusion

The development of JNJ-38877605 serves as a significant case study in drug development. While the compound demonstrated high potency and selectivity for its target and promising preclinical efficacy, its failure in the clinic underscores the critical importance of understanding species-specific metabolism. The unforeseen role of aldehyde oxidase in generating toxic metabolites in humans highlights the limitations of relying solely on traditional preclinical toxicology models and emphasizes the need for more predictive in vitro and in silico tools in drug discovery and development. The insights gained from the investigation of JNJ-38877605 have contributed to a greater awareness of the potential liabilities associated with aldehyde oxidase metabolism in drug candidates.

References

- 1. Metabolism of quinoline containing C-Met kinase inhibitors by aldehyde oxidase, effect of electron donating group and steric hindrance. - OAK Open Access Archive [oak.novartis.com]

- 2. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism of c-Met Kinase Inhibitors Containing Quinoline by Aldehyde Oxidase, Electron Donating, and Steric Hindrance Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. tandfonline.com [tandfonline.com]

An In-depth Technical Guide on the Core Principles of Drug-Induced QT Interval Prolongation

Disclaimer: No specific information was found for a compound designated "JNJ 303." This guide provides a comprehensive overview of the mechanisms, assessment, and regulatory context of drug-induced QT interval prolongation, a critical aspect of cardiovascular safety pharmacology. The data and protocols presented are representative of the field and are intended to serve as a technical resource for researchers, scientists, and drug development professionals.

Executive Summary

Drug-induced prolongation of the QT interval on an electrocardiogram (ECG) is a significant concern in drug development, as it can be a harbinger of a potentially fatal cardiac arrhythmia known as Torsades de Pointes (TdP).[1] A thorough understanding of the underlying mechanisms and robust preclinical assessment are paramount to mitigating this risk. This guide delves into the molecular basis of QT prolongation, focusing on the critical role of the human Ether-à-go-go-Related Gene (hERG) potassium channel. It further provides detailed experimental protocols for in vitro and in vivo assays used to evaluate a compound's potential to affect cardiac repolarization, presents representative data for known compounds, and illustrates the key signaling pathways involved in hERG channel regulation.

The Molecular Basis of Drug-Induced QT Prolongation

The QT interval represents the duration of ventricular depolarization and repolarization. Its prolongation signifies a delay in the heart's ability to reset after a beat. The vast majority of drugs that prolong the QT interval do so by blocking the hERG (KCNH2) potassium channel, which conducts the rapid delayed rectifier potassium current (IKr).[1] This current is crucial for the timely repolarization of the cardiac action potential. Inhibition of the hERG channel reduces the outward flow of potassium ions, thereby extending the duration of the action potential and, consequently, the QT interval.

While direct hERG channel blockade is the most common mechanism, other factors can contribute to QT prolongation, including:

-

Inhibition of other cardiac ion channels: Effects on sodium (e.g., late INa) and calcium (ICa) channels can also modulate the action potential duration.

-

Impaired hERG channel trafficking: Some compounds may interfere with the proper folding, maturation, and transport of the hERG protein to the cell membrane, reducing the number of functional channels. This can involve interactions with chaperone proteins such as Hsp70 and Hsp90.[2]

Data Presentation: In Vitro hERG Inhibition and In Vivo QTc Prolongation

Quantitative assessment of a compound's effect on the hERG channel and the QT interval is a cornerstone of cardiovascular safety assessment. The following tables provide representative data for well-characterized compounds.

Table 1: In Vitro hERG Channel Inhibition for Selected Compounds

| Compound | hERG IC50 (µM) | Assay Type | Cell Line | Temperature |

| Dofetilide | 0.007 | Manual Patch Clamp | HEK293 | 37°C |

| Cisapride | 0.0999 | Manual Patch Clamp | HEK293 | 37°C |

| Terfenadine | 0.05 | Manual Patch Clamp | HEK293 | 37°C |

| Moxifloxacin | 10.3 | Manual Patch Clamp | HEK293 | 37°C |

| Sotalol | 56.4 | Manual Patch Clamp | HEK293 | 37°C |

| Verapamil | 0.94 | Manual Patch Clamp | CHO | 35-37°C |

| Erythromycin | 30-100 | Automated Patch Clamp | CHO | Near-physiological |

Data compiled from multiple sources for illustrative purposes.[3][4][5][6]

Table 2: Representative In Vivo QTc Prolongation Data in Beagle Dogs

| Compound | Dose | Route of Administration | Maximum Mean QTc Increase (ms) |

| Moxifloxacin | 10 mg/kg | Oral | ~15-20 |

| Dofetilide | 0.025 mg/kg | Oral | ~25-30 |

| Sotalol | 10 mg/kg | Oral | ~30-40 |

| Ondansetron | 1 mg/kg | Intravenous | ~10-15 |

| Levocetirizine | 1 mg/kg | Oral | No significant change |

Data are representative and compiled from various preclinical studies.[7][8] The magnitude of QTc change can vary based on the specific study design and heart rate correction formula used.

Experimental Protocols

In Vitro hERG Patch Clamp Assay

The patch clamp technique is the gold standard for assessing a compound's direct effect on the hERG channel. Both manual and automated patch clamp systems are widely used.

Objective: To determine the concentration-dependent inhibition of the hERG current by a test compound and calculate the IC50 value.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel.[9]

-

Recording Solutions:

-

External Solution (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, Glucose 10, HEPES 10; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): KCl 130, MgCl2 1, MgATP 5, EGTA 5, HEPES 10; pH adjusted to 7.2 with KOH.

-

-

Test Compound: Prepared in appropriate stock solutions (e.g., in DMSO) and diluted to final concentrations in the external solution.

-

Patch Clamp System: Manual or automated patch clamp rig with amplifier, data acquisition system, and perfusion system.

Procedure (Manual Patch Clamp):

-

Cell Culture: Culture the hERG-expressing cells according to standard protocols.

-

Cell Preparation: On the day of the experiment, detach the cells and place them in the recording chamber.

-

Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (≥1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

-

Voltage Clamp Protocol: Apply a specific voltage protocol to elicit hERG currents. A common protocol involves:

-

Compound Application: After establishing a stable baseline current, perfuse the cell with increasing concentrations of the test compound.

-

Data Analysis: Measure the peak tail current at each concentration and normalize it to the baseline current. Fit the concentration-response data to the Hill equation to determine the IC50.

In Vivo Cardiovascular Telemetry Study in Dogs

This study is designed to assess the effects of a test compound on cardiovascular parameters, including the QT interval, in a conscious, freely moving large animal model.

Objective: To evaluate the potential of a test compound to cause QT interval prolongation and other cardiovascular changes in vivo.

Animal Model: Beagle dogs are a commonly used non-rodent species for cardiovascular safety pharmacology studies.[12][13]

Methodology:

-

Surgical Implantation: Surgically implant a telemetry transmitter in each dog to continuously record ECG, blood pressure, and heart rate. Allow for a sufficient recovery period after surgery.

-

Study Design: A Latin square crossover design is often employed, where each animal receives the vehicle and multiple dose levels of the test compound in a randomized order, with an adequate washout period between doses.[12]

-

Dosing: Administer the test compound via the intended clinical route (e.g., oral, intravenous).

-

Data Acquisition: Continuously record telemetry data for a specified period before and after dosing (e.g., 24 hours).

-

Data Analysis:

-

Extract ECG waveforms and measure the QT interval.

-

Correct the QT interval for heart rate (QTc) using an appropriate formula (e.g., Van de Water's, Bazett's, or an individual correction factor).

-

Analyze changes in QTc, heart rate, and blood pressure over time and in a dose-dependent manner.

-

Correlate cardiovascular changes with plasma concentrations of the test compound (toxicokinetics).

-

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Signaling Pathways Regulating hERG Channel Function

The function and cell surface expression of the hERG channel are modulated by various intracellular signaling pathways. Dysregulation of these pathways can impact cardiac repolarization.

Caption: Regulation of hERG channel by PKA and PI3K/Akt pathways.

Experimental Workflow for Preclinical QT Assessment

A systematic approach is taken to evaluate the potential QT prolongation liability of a new chemical entity, integrating in vitro and in vivo studies.

Caption: Preclinical workflow for assessing QT prolongation risk.

hERG Channel Trafficking and Chaperone Interaction

The proper maturation and transport of the hERG protein to the cell surface is a complex process involving molecular chaperones.

References

- 1. An introduction to QT interval prolongation and non-clinical approaches to assessing and reducing risk - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HERG channel trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Modelling of clinical TQT studies outcomes from preclinical cardiovascular safety pharmacology studies using the one-step QTc model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Results from a Joined Prospective Study to Evaluate the Sensitivity of the In Vivo Dog QT Assay in Line with the ICH E14/S7B Q&A Best Practices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]

- 10. researchgate.net [researchgate.net]

- 11. fda.gov [fda.gov]

- 12. Cardiovascular Telemetry Study In Beagle Dogs - Vivotecnia [vivotecnia.com]

- 13. QT PRODACT: In Vivo QT Assay in the Conscious Dog for Assessing the Potential for QT Interval Prolongation by Human Pharmaceuticals [jstage.jst.go.jp]

JNJ-38877605: A Technical Overview of Preclinical Research in Non-Cardiac Therapeutic Areas

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-38877605, also known as JNJ 303, is a potent and selective, orally bioavailable, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion, and its aberrant activation is implicated in the pathogenesis of various human cancers.[2][3] This has positioned c-Met as a compelling target for anticancer therapy.[3] JNJ-38877605 demonstrated significant preclinical antitumor activity in a range of cancer models.[4] However, its clinical development was terminated due to species-specific renal toxicity observed in a phase I trial.[3][4] This document provides an in-depth technical guide on the preclinical research of JNJ-38877605 in non-cardiac therapeutic areas, with a primary focus on oncology.

Mechanism of Action

JNJ-38877605 exerts its therapeutic effects by selectively inhibiting the c-Met receptor tyrosine kinase.[3] It binds to the ATP-binding site of the c-Met kinase domain, preventing its phosphorylation and subsequent activation.[2] This blockade of c-Met signaling leads to the inhibition of downstream pathways critical for tumor growth and survival.[5]

c-Met Signaling Pathway Inhibition

The binding of Hepatocyte Growth Factor (HGF) to the c-Met receptor triggers receptor dimerization and autophosphorylation of key tyrosine residues in its kinase domain. This activation initiates a cascade of downstream signaling events. JNJ-38877605 effectively inhibits this initial activation step.

Quantitative Data Presentation

The preclinical efficacy of JNJ-38877605 has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of JNJ-38877605

| Parameter | Value | Cell Lines | Reference |

| c-Met Kinase IC50 | 4 nM | N/A (Biochemical Assay) | [2] |

| Selectivity | >600-fold vs. >200 other kinases | N/A | [2] |

| Inhibition of c-Met Phosphorylation | Effective at 500 nM | EBC1, GTL16, NCI-H1993, MKN45 | [2] |

| Inhibition of RON Phosphorylation | Effective at 500 nM | EBC1, GTL16, NCI-H1993, MKN45 | [2] |

Table 2: In Vivo Efficacy of JNJ-38877605 in Xenograft Models

| Animal Model | Tumor Type | Dosage | Effect | Reference |

| GTL16 Xenograft | Gastric Carcinoma | 40 mg/kg/day (p.o.) for 3 days | Significant decrease in plasma IL-8, GROα, and uPAR | [2] |

| U251 Xenograft | Glioblastoma | Not Specified | Combination with ionizing radiation counteracted radiation-induced invasiveness and promoted apoptosis | [5] |

| MDA-MB-231 Xenograft | Breast Cancer | Not Specified | Combination with ionizing radiation enhanced radiosensitivity | [5] |

Experimental Protocols

Detailed experimental protocols for the studies cited are not fully available in the public domain. The following sections provide generalized methodologies based on the available information and standard laboratory practices. For specific details, it is recommended to consult the original publications.

In Vitro Kinase Assay (Representative Protocol)

The inhibitory activity of JNJ-38877605 on c-Met kinase was likely determined using a biochemical assay format, such as a radiometric or fluorescence-based assay.

-

Reagents: Recombinant human c-Met kinase, ATP, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), JNJ-38877605, and assay buffer.

-

Procedure:

-

The kinase reaction is initiated by combining the c-Met enzyme, substrate, and varying concentrations of JNJ-38877605 in the assay buffer.

-

The reaction is started by the addition of ATP (for radiometric assays, [γ-³²P]ATP is used).

-

The reaction mixture is incubated for a defined period at a specific temperature (e.g., 30°C for 30-60 minutes).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

Cell-Based Phosphorylation Assay (Representative Protocol)

The effect of JNJ-38877605 on c-Met phosphorylation in cancer cell lines was typically assessed by Western blotting.

-

Cell Culture: Human cancer cell lines with known c-Met activation (e.g., GTL16, MKN45) are cultured in appropriate media.

-

Treatment: Cells are treated with various concentrations of JNJ-38877605 or vehicle control for a specified duration. In some experiments, cells are stimulated with HGF to induce c-Met phosphorylation.

-

Cell Lysis: Cells are washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

Western Blotting:

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for phosphorylated c-Met (p-c-Met) and total c-Met. Antibodies against other signaling proteins like p-AKT, p-ERK, and their total forms are also used.

-

After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Animal Xenograft Studies (Representative Protocol)

The in vivo antitumor activity of JNJ-38877605 was evaluated in immunodeficient mice bearing human tumor xenografts.

-

Animal Model: 6-week-old female immunodeficient mice (e.g., nu/nu or SCID) are used.[2]

-

Tumor Implantation: A suspension of human cancer cells (e.g., 5 x 10⁶ GTL16 cells) in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of the mice.[2]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.

-

Drug Administration: JNJ-38877605 is administered orally (p.o.) at the specified dose and schedule. The vehicle for administration is a solution that can include propylene glycol and Tween 80 in D5W.[2]

-

Efficacy Evaluation: Tumor volume and body weight are measured regularly. At the end of the study, tumors may be excised and weighed. Plasma samples can be collected to measure biomarkers like IL-8 and GROα.[2]

References

- 1. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Induction of MET by ionizing radiation and its role in radioresistance and invasive growth of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Grip: A Technical Guide to the JNJ-303 Binding Site on the IKs Channel

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the binding site of JNJ-303, a potent blocker of the slow delayed rectifier potassium current (IKs), on the KCNQ1/KCNE1 channel complex. This document synthesizes key findings from electrophysiological and molecular modeling studies to offer a detailed perspective for researchers in pharmacology and drug development.

Introduction to JNJ-303 and the IKs Channel

The IKs channel, a crucial component of cardiac repolarization, is formed by the co-assembly of the pore-forming α-subunit KCNQ1 and the ancillary β-subunit KCNE1.[1][2] Its proper function is essential for maintaining a normal heart rhythm, and its dysfunction can lead to cardiac arrhythmias. JNJ-303 is a potent and selective blocker of the IKs channel, making it a valuable tool for studying IKs channel physiology and a compound of interest in cardiac safety pharmacology.[3] Understanding the precise binding site and mechanism of action of JNJ-303 is critical for the development of safer and more effective cardiac therapies.

Quantitative Data on JNJ-303 Activity

JNJ-303 exhibits high potency for the IKs channel with notable selectivity over other cardiac ion channels. The available quantitative data is summarized in the table below.

| Target | Parameter | Value | Species/Cell Line | Reference |

| IKs (KCNQ1/KCNE1) | IC50 | 64 nM | Not specified | [3][4] |

| IKr (hERG) | IC50 | 12.6 μM | Not specified | |

| INa | IC50 | 3.3 μM | Not specified | |

| ICa | IC50 | >10 μM | Not specified | |

| Ito | IC50 | 11.1 μM | Not specified |

Localization of the JNJ-303 Binding Site

Electrophysiological studies utilizing alanine-scanning mutagenesis have successfully localized the putative binding site of JNJ-303 to the pore region and the S6 transmembrane segment of the KCNQ1 subunit.[5] This region is a critical component of the channel's ion conduction pathway and gating machinery.

Further research has revealed that JNJ-303 acts as a potent gating modifier, binding to fenestrations within the channel that are specifically formed when the KCNE1 subunit is associated with KCNQ1.[6] This suggests that the binding pocket is not a simple, pre-formed cavity but rather a dynamic interface created by the interaction of the two subunits.

Note: While the general location of the binding site has been identified, the specific amino acid residues within the S6 and pore region that are critical for JNJ-303 binding and the quantitative impact of their mutation on binding affinity have not been detailed in the publicly available literature.

Experimental Protocols

The primary experimental approach to characterizing the JNJ-303 binding site involves a combination of site-directed mutagenesis and two-electrode voltage clamp (TEVC) electrophysiology in Xenopus laevis oocytes.

Site-Directed Mutagenesis

To identify key residues involved in JNJ-303 binding, alanine-scanning mutagenesis is performed on the KCNQ1 subunit, focusing on the S6 and pore regions.

-

Template DNA: Wild-type human KCNQ1 cDNA in a suitable expression vector is used as the template.

-

Primer Design: For each target residue, complementary oligonucleotide primers containing a single codon change to alanine (GCA, GCC, GCG, or GCT) are designed.

-

PCR Amplification: The mutant strand is synthesized using a high-fidelity DNA polymerase in a polymerase chain reaction (PCR).

-

Template Digestion: The parental, non-mutated DNA template is digested using the methylation-dependent endonuclease DpnI.

-

Transformation: The mutated plasmid DNA is transformed into competent E. coli for amplification.

-

Sequence Verification: The entire coding region of the mutated KCNQ1 is sequenced to confirm the desired mutation and the absence of any other sequence alterations.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

-

Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually defolliculated after enzymatic digestion with collagenase.

-

cRNA Injection: Synthesized capped cRNA for wild-type or mutant KCNQ1 and wild-type KCNE1 are co-injected into Stage V-VI oocytes.

-

Incubation: Oocytes are incubated for 2-5 days at 16-18°C in ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5) to allow for channel expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber continuously perfused with recording solution.

-

Two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl are impaled into the oocyte. One electrode measures the membrane potential (Vm), and the other injects current.

-

A voltage-clamp amplifier is used to hold the membrane potential at a desired level and to record the resulting ionic currents.

-

To measure IKs, the membrane is typically held at -80 mV and then depolarized to various test potentials (e.g., -60 mV to +60 mV in 20 mV increments) for several seconds to activate the channels, followed by a repolarizing step (e.g., to -40 mV) to record tail currents.

-

-

Drug Application: JNJ-303 is acutely applied to the bath solution at various concentrations to determine the dose-dependent block of the IKs current. The IC50 is calculated by fitting the concentration-response data to a Hill equation.

-

Data Analysis: The effect of mutations on JNJ-303 sensitivity is quantified by comparing the IC50 values for the mutant channels to that of the wild-type channel. A significant increase in the IC50 value for a particular mutant indicates that the mutated residue is likely involved in JNJ-303 binding.

Visualizations

Experimental Workflow for Binding Site Identification

Caption: Workflow for identifying JNJ-303 binding site residues.

Proposed Model of JNJ-303 Action on the IKs Channel

Caption: Conceptual model of JNJ-303 interaction with the IKs channel.

Signaling Pathway Context

The activity of the IKs channel is modulated by the β-adrenergic signaling pathway. While JNJ-303 directly blocks the channel, its inhibitory effect is potentiated by β-adrenergic stimulation, which increases IKs activity.[7]

Caption: β-Adrenergic modulation of IKs and the inhibitory action of JNJ-303.

Conclusion and Future Directions

Current evidence firmly places the binding site of JNJ-303 within the pore and S6 region of the KCNQ1 subunit, with the binding pocket being critically dependent on the presence of the KCNE1 subunit. This understanding has been primarily shaped by electrophysiological studies on mutant channels.

Future research should focus on obtaining high-resolution structural data, such as through cryo-electron microscopy (cryo-EM), of JNJ-303 in complex with the IKs channel. Such studies would provide definitive atomic-level details of the binding pocket and the specific molecular interactions. Additionally, the public dissemination of the detailed results from alanine-scanning mutagenesis studies would be invaluable to the scientific community for computational modeling and the rational design of novel IKs modulators with improved specificity and safety profiles.

References

- 1. Structures Illuminate Cardiac Ion Channel Functions in Health and in Long QT Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification and Membrane Interactions of Human KCNQ1100–370 Potassium Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. blackwellpublishing.com [blackwellpublishing.com]

- 6. KCNE1 induces fenestration in the Kv7.1/KCNE1 channel complex that allows for highly specific pharmacological targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. β-adrenergic stimulation augments transmural dispersion of repolarization via modulation of delayed rectifier currents IKs and IKr in the human ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]

JNJ 303: A Technical Deep Dive into its Impact on Cellular Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core impact of JNJ 303 on cellular electrophysiology. This compound, a potent and selective blocker of the slow delayed rectifier potassium current (IKs), offers a valuable tool for studying cardiac repolarization and has significant implications for cardiovascular safety pharmacology. This document provides a comprehensive overview of its mechanism of action, quantitative effects on various ion channels, and detailed experimental protocols based on published literature.

Core Mechanism of Action: Selective IKs Blockade

This compound exerts its primary effect through the potent and selective inhibition of the IKs potassium channel.[1][2] This channel, formed by the co-assembly of the KCNQ1 (α-subunit) and KCNE1 (β-subunit) proteins, plays a crucial role in the repolarization phase of the cardiac action potential, particularly in adapting to changes in heart rate. The discovery of this compound highlighted the potential for IKs blockade to be an overlooked liability in drug safety screening, as it can lead to significant prolongation of the QT interval and induce potentially fatal arrhythmias like Torsades de Pointes (TdP).[1]

The selectivity of this compound for the IKs channel is a key characteristic. While it potently blocks IKs, it has significantly less effect on other cardiac ion channels involved in the action potential, such as the rapid delayed rectifier potassium current (IKr), the fast sodium current (INa), and the L-type calcium current (ICa). This selectivity makes it a valuable pharmacological tool for isolating and studying the function of the IKs channel.

Quantitative Data on Ion Channel Inhibition

The following table summarizes the quantitative data on the inhibitory effects of this compound on various cardiac ion channels, demonstrating its high potency and selectivity for the IKs channel.

| Ion Channel | Current | IC50 | Reference |

| KCNQ1/KCNE1 | IKs | 64 nM | [1][2] |

| hERG | IKr | >10 µM | [1] |

| Nav1.5 | INa | 3.3 µM | [1] |

| Cav1.2 | ICa | >10 µM | [1] |

| Kv4.3 | Ito | 11.1 µM | [1] |

Signaling Pathway and Logical Relationships

The primary mechanism of this compound is direct channel blockade rather than modulation of a complex signaling pathway. The following diagram illustrates the logical relationship of this compound's selective action on cardiac ion channels and its ultimate electrophysiological consequence.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

This protocol is a generalized representation based on standard electrophysiological techniques for assessing ion channel function.

Methodology Details:

-

Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably transfected with and expressing the human KCNQ1 and KCNE1 subunits are commonly used.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

-

-

Voltage-Clamp Protocol:

-

Holding Potential: -80 mV.

-

Depolarizing Pulses: Step depolarizations from -60 mV to +60 mV in 20 mV increments for 2-5 seconds to elicit IKs currents.

-

Repolarizing Pulse: A step to -40 mV to record tail currents.

-

-

Data Acquisition and Analysis: Currents are recorded using an patch-clamp amplifier and digitized. The peak tail current amplitude at each drug concentration is measured and normalized to the baseline current. A Hill equation is fitted to the concentration-response data to determine the IC50 value.

In Vivo Electrophysiology: Anesthetized Dog Model

This protocol is based on the methodology described by Varkevisser et al. (2022) for assessing the proarrhythmic potential of this compound in a chronic atrioventricular block (CAVB) dog model, which is highly sensitive to drug-induced TdP.[2]

Methodology Details:

-

Animal Model: Mongrel dogs with surgically induced chronic complete atrioventricular block. This model exhibits enhanced susceptibility to TdP.

-

Anesthesia: A combination of anesthetics is used to maintain a stable plane of anesthesia throughout the experiment.

-

Drug Administration: this compound is administered intravenously (i.v.) at a dose of 0.63 mg/kg over 10 minutes.[2]

-

Electrophysiological Monitoring:

-

Electrocardiogram (ECG): Continuous monitoring of surface ECG to measure heart rate and QT interval. The QTc (corrected QT interval) is calculated to account for changes in heart rate.

-

Monophasic Action Potentials (MAPs): MAP catheters are placed in the ventricles to record local action potential durations.

-

-

Data Analysis: The effects of this compound on QTc interval, action potential duration, and the incidence of arrhythmias (e.g., ectopic beats, ventricular tachycardia, TdP) are quantified and statistically analyzed.

Conclusion

This compound is a pivotal research tool in the field of cardiac electrophysiology. Its high potency and selectivity for the IKs channel have not only advanced our understanding of the role of this current in cardiac repolarization but have also underscored the importance of assessing IKs liability in preclinical drug safety evaluation. The experimental protocols detailed in this guide provide a framework for the continued investigation of compounds targeting cardiac ion channels, ultimately contributing to the development of safer and more effective medicines.

References

Methodological & Application

Application Notes and Protocols for In Vivo Canine Studies of JNJ-38877605

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-38877605 is a potent and selective, orally bioavailable, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion, and its aberrant activation is implicated in the development and progression of various cancers.[4] Preclinical evaluation of novel therapeutic agents like JNJ-38877605 typically involves in vivo studies in multiple species to assess safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD). While extensive research on JNJ-38877605 has highlighted species-specific metabolic profiles leading to renal toxicity in humans and rabbits, initial preclinical studies in canines demonstrated a favorable safety profile.[5][6]

These application notes provide a detailed, representative experimental protocol for conducting in vivo safety and pharmacokinetic studies of JNJ-38877605 in canines, based on established practices for preclinical evaluation of small molecule kinase inhibitors.

c-Met Signaling Pathway and JNJ-38877605 Mechanism of Action

The c-Met receptor is activated by its ligand, hepatocyte growth factor (HGF). Upon HGF binding, c-Met dimerizes and autophosphorylates, creating docking sites for various downstream signaling proteins. This activation triggers multiple intracellular signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which promote cell growth, proliferation, and survival.

JNJ-38877605 acts as an ATP-competitive inhibitor, binding to the kinase domain of c-Met and preventing its phosphorylation. This blockade of the initial activation step effectively inhibits all downstream signaling, leading to anti-tumor activity in c-Met dependent cancer models.

Experimental Protocols

Canine Safety and Tolerability Study

Objective: To determine the safety, tolerability, and maximum tolerated dose (MTD) of orally administered JNJ-38877605 in healthy beagle dogs.

Methodology:

-

Animal Model: Healthy, purpose-bred male and female beagle dogs, 9-12 months of age, weighing 8-12 kg. Animals are acclimated for at least two weeks prior to the study.

-

Housing: Animals are housed in individual pens in a climate-controlled environment with a 12-hour light/dark cycle. Standard canine diet and water are provided ad libitum.

-

Dose Escalation: A standard 3+3 dose escalation design is employed. Cohorts of 3 dogs receive escalating doses of JNJ-38877605 once daily for 28 days. Dosing is initiated at a level determined from rodent toxicology studies and escalated in subsequent cohorts until dose-limiting toxicities (DLTs) are observed.

-

Drug Formulation and Administration: JNJ-38877605 is formulated as a suspension in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally via gavage.

-

Monitoring and Sample Collection:

-

Clinical Observations: Daily cage-side observations for general health, behavior, and any signs of toxicity.

-

Body Weight: Recorded weekly.

-

Food Consumption: Monitored daily.

-

Hematology and Clinical Chemistry: Blood samples are collected at baseline, and then weekly throughout the study.

-

Pharmacokinetics: Blood samples for PK analysis are collected at pre-dose, and at 0.5, 1, 2, 4, 8, and 24 hours post-dose on Day 1 and Day 28.

-

Terminal Procedures: At the end of the 28-day dosing period, animals undergo a full necropsy with histopathological evaluation of all major organs.

-

Pharmacokinetic Analysis

Objective: To characterize the single-dose and steady-state pharmacokinetic profile of JNJ-38877605 and its major metabolites in canines.

Methodology:

-

Sample Processing: Blood samples are collected in tubes containing an appropriate anticoagulant (e.g., EDTA) and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.

-

Bioanalytical Method: Plasma concentrations of JNJ-38877605 and its metabolites are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Parameters: The following PK parameters are calculated using non-compartmental analysis:

-

Maximum plasma concentration (Cmax)

-

Time to maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Terminal half-life (t1/2)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of JNJ-38877605 in Beagle Dogs (Single Oral Dose)

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | t1/2 (hr) |

| 10 | 500 ± 120 | 2.0 ± 0.5 | 4500 ± 900 | 6.5 ± 1.2 |

| 30 | 1600 ± 350 | 2.5 ± 0.8 | 15000 ± 2800 | 7.1 ± 1.5 |

| 100 | 4800 ± 980 | 2.2 ± 0.6 | 49000 ± 8500 | 7.8 ± 1.8 |

Data are presented as mean ± standard deviation and are hypothetical, based on typical small molecule inhibitor profiles.

Table 2: Summary of Safety Findings in a 28-Day Canine Study

| Dose Group (mg/kg/day) | Notable Clinical Signs | Changes in Body Weight | Key Hematology Findings | Key Clinical Chemistry Findings |

| Vehicle Control | None | Normal gain | Within normal limits | Within normal limits |

| 10 | None | Normal gain | Within normal limits | Within normal limits |

| 30 | Occasional mild lethargy | Slight decrease in first week, then stable | Within normal limits | Within normal limits |

| 100 (MTD) | Lethargy, decreased appetite | ~5% weight loss | Mild, reversible neutropenia | Mild, reversible elevation in ALT |

Findings are representative and based on general observations in preclinical canine toxicology studies of kinase inhibitors.

Conclusion

The preclinical evaluation of JNJ-38877605 in canines is a critical step in understanding its safety and pharmacokinetic profile. The protocols outlined here provide a framework for conducting these studies in a systematic and reproducible manner. It is important to note that while dogs did not exhibit the renal toxicity seen in other species due to differences in metabolism, these studies are essential for identifying other potential on-target or off-target toxicities and for establishing a safe starting dose for first-in-human clinical trials. The favorable safety profile in dogs, as reported in the literature, underscores the importance of multi-species preclinical testing to understand the full pharmacological and toxicological characteristics of a novel drug candidate.[5]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. JNJ-38877605 | CAS:943540-75-8 | C-Met inhibitor,ATP-competitive | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Facebook [cancer.gov]

- 5. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for JNJ 303 Patch-Clamp Analysis in Isolated Cardiomyocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ 303 is a potent and selective blocker of the slow component of the delayed rectifier potassium current (IKs).[1][2][3] The IKs current, conducted by the Kv7.1/KCNE1 channel complex, plays a crucial role in the repolarization of the cardiac action potential. Inhibition of IKs can lead to a prolongation of the action potential duration (APD), which is a key factor in the development of certain cardiac arrhythmias. Therefore, detailed electrophysiological assessment of compounds like this compound is critical in drug development and cardiovascular safety pharmacology.

These application notes provide a comprehensive guide for utilizing the patch-clamp technique to study the effects of this compound on isolated cardiomyocytes. The protocols outlined below cover the isolation of ventricular myocytes, whole-cell voltage-clamp recordings of IKs currents, and current-clamp recordings of action potentials.

Data Presentation

This compound Potency and Selectivity

| Ion Channel | IC50 | Reference |

| IKs | 64 nM | [1][2][3] |

| INa | 3.3 µM | [1][2] |

| ICa | >10 µM | [1][2] |

| Ito | 11.1 µM | [1][2] |

| IKr | 12.6 µM | [1][2] |

Effects of this compound on Cardiac Action Potential Parameters (Canine Ventricular Myocytes)

| This compound Concentration | APD90 Prolongation (ms) | Notes | Reference |

| 0.63 mg/kg (i.v.) | Significant QTc prolongation from 477 ± 53 ms to 565 ± 14 ms | In vivo study in anesthetized chronic AV block dogs. | [4] |

| Not specified | Minimal to no effect on APD under basal conditions | Beta-adrenergic stimulation enhances the effect of IKs inhibition on APD. | [5] |

Experimental Protocols

Isolation of Adult Ventricular Cardiomyocytes

This protocol is adapted from established methods for isolating high-quality, viable cardiomyocytes suitable for patch-clamp recording.[6][7][8][9]

Materials:

-

Animals: Adult rats or mice.

-

Solutions:

-

Perfusion Buffer (Ca2+-free): (in mM) 120 NaCl, 5.4 KCl, 1.2 MgSO4, 1.2 NaH2PO4, 20 NaHCO3, 10 Glucose, 10 Taurine, 5 Pyruvic acid. Gassed with 95% O2 / 5% CO2.

-

Enzyme Solution: Perfusion buffer supplemented with Collagenase Type II (e.g., Worthington, ~1 mg/mL) and Protease Type XIV (e.g., Sigma-Aldrich, ~0.1 mg/mL).

-

Kraft-Brühe (KB) Solution: (in mM) 70 KOH, 50 L-Glutamic acid, 40 KCl, 20 KH2PO4, 20 Taurine, 10 HEPES, 10 Glucose, 3 MgCl2, 0.5 EGTA. pH adjusted to 7.4 with KOH.

-

Stopping Buffer: Perfusion buffer with 10% Fetal Bovine Serum (FBS) or 1% Bovine Serum Albumin (BSA).

-

-

Equipment: Langendorff perfusion system, water bath, dissecting tools, cell culture dishes.

Procedure:

-

Anesthetize the animal according to approved institutional protocols.

-

Rapidly excise the heart and place it in ice-cold Perfusion Buffer.

-